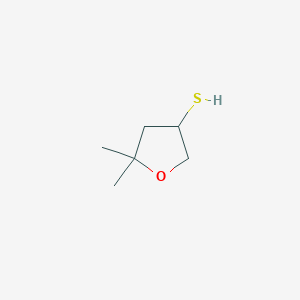

5,5-Dimethyloxolane-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,5-Dimethyloxolane-3-thiol is a chemical compound with the molecular formula C6H12OS . It is available for purchase from various chemical suppliers .

Chemical Reactions Analysis

Thiols, such as 5,5-Dimethyloxolane-3-thiol, are known to participate in various chemical reactions. They can be quantified using spectroscopic analysis and colorimetric assays . Thiols are also known to participate in thiol-disulfide exchange reactions .科学的研究の応用

Enantioselective Catalysis

One application in organic synthesis involves the use of thiols derived from TADDOL (α,α,α′,α′ tetraphenyl-2,2-dimethyl-1,3-dioxolan-4,5-dimethanol) to prepare Cu1 complexes that catalyze 1,4-additions of Grignard reagents to cyclic enones with high enantioselectivities (Seebach et al., 1997).

Thiyl Radicals in Organic Synthesis

Thiyl radicals, which can be generated from thiols, play a crucial role in organic synthesis, particularly in the addition to unsaturated compounds leading to various cyclic and acyclic products. This process is significant in the formation of compounds with potential biological activity (Dénès et al., 2014).

Biopolymer Engineering

In the realm of materials science, thiols are used in the development of partially bio-based poly(butylene terephthalate) (PBT) copolyesters, demonstrating the integration of renewable resources into polymeric materials. This approach highlights the importance of thiol-containing compounds in enhancing the sustainability of polymer production (Lavilla et al., 2014).

Gas-phase Chemistry

The study of 1,3-dithianes and 1,3-dithiolanes in the gas phase provides insights into their unique reaction pathways, such as elimination, fragmentation, and proton transfer, differing significantly from their behavior in solution. These findings are relevant for understanding the stability and reactivity of sulfur-containing cyclic compounds in various chemical environments (Bartmess et al., 1981).

特性

IUPAC Name |

5,5-dimethyloxolane-3-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-6(2)3-5(8)4-7-6/h5,8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXINHHMJAKTNCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)S)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyloxolane-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

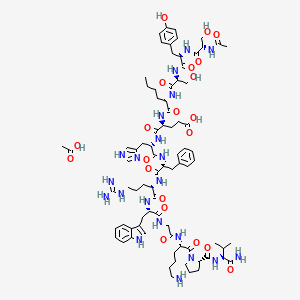

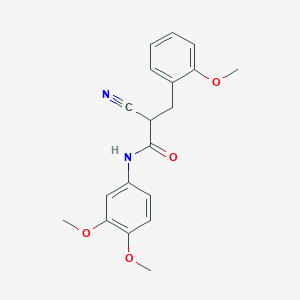

![3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B2442364.png)

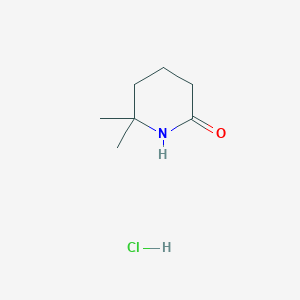

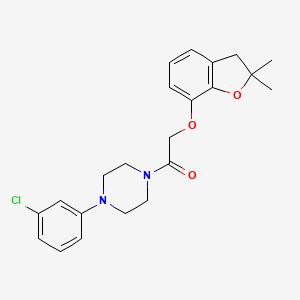

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2442373.png)

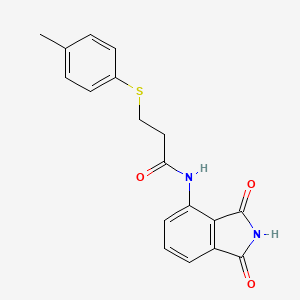

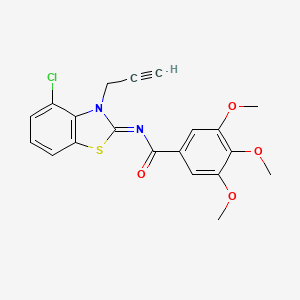

![4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole](/img/structure/B2442374.png)

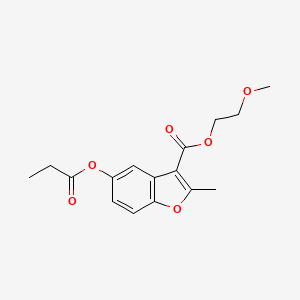

![1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2442380.png)

![methyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2442386.png)